molecular formula C11H13BrO4 B13927215 5-Bromo-2-(methoxymethoxy)benzyl acetate

5-Bromo-2-(methoxymethoxy)benzyl acetate

Cat. No.: B13927215
M. Wt: 289.12 g/mol
InChI Key: SNXTYQBNYMGQAF-UHFFFAOYSA-N
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Description

5-Bromo-2-(methoxymethoxy)benzyl acetate is an organic compound with the molecular formula C11H13BrO4. It is a derivative of benzyl acetate, where the benzyl group is substituted with a bromine atom and a methoxymethoxy group. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-2-(methoxymethoxy)benzyl acetate typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. the general approach would involve scaling up the laboratory synthesis with appropriate modifications to ensure safety, efficiency, and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-2-(methoxymethoxy)benzyl acetate can undergo various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles.

    Oxidation Reactions: The methoxymethoxy group can be oxidized under specific conditions.

    Hydrolysis: The acetate group can be hydrolyzed to yield the corresponding alcohol.

Common Reagents and Conditions

    Substitution: Reagents such as sodium azide or potassium cyanide can be used for nucleophilic substitution reactions.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.

    Hydrolysis: Acidic or basic conditions can be used to hydrolyze the acetate group.

Major Products

Scientific Research Applications

5-Bromo-2-(methoxymethoxy)benzyl acetate has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-Bromo-2-(methoxymethoxy)benzyl acetate involves its interaction with specific molecular targets. The bromine atom and methoxymethoxy group can participate in various chemical reactions, influencing the compound’s reactivity and interactions with other molecules. The exact pathways and molecular targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 5-Bromo-2-methoxybenzyl alcohol
  • 5-Bromo-2-(methoxymethoxy)benzaldehyde
  • 2-Bromo-5-methoxybenzoic acid

Uniqueness

5-Bromo-2-(methoxymethoxy)benzyl acetate is unique due to the presence of both a bromine atom and a methoxymethoxy group on the benzyl acetate framework. This combination of functional groups imparts distinct reactivity and properties, making it valuable for specific synthetic and research applications .

Properties

Molecular Formula

C11H13BrO4

Molecular Weight

289.12 g/mol

IUPAC Name

[5-bromo-2-(methoxymethoxy)phenyl]methyl acetate

InChI

InChI=1S/C11H13BrO4/c1-8(13)15-6-9-5-10(12)3-4-11(9)16-7-14-2/h3-5H,6-7H2,1-2H3

InChI Key

SNXTYQBNYMGQAF-UHFFFAOYSA-N

Canonical SMILES

CC(=O)OCC1=C(C=CC(=C1)Br)OCOC

Origin of Product

United States

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